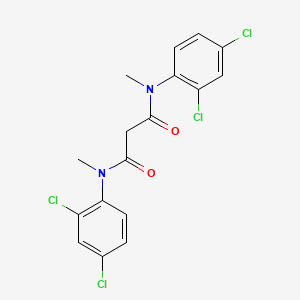

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide

Description

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide is a bis-amide compound featuring two 2,4-dichlorophenyl groups attached to a propanediamide backbone, with methyl substituents on the nitrogen atoms. The 2,4-dichlorophenyl moiety is commonly associated with enhanced lipophilicity and bioactivity, particularly in antifungal and herbicidal applications .

Properties

IUPAC Name |

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl4N2O2/c1-22(14-5-3-10(18)7-12(14)20)16(24)9-17(25)23(2)15-6-4-11(19)8-13(15)21/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRAOCMDWCOELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)Cl)C(=O)CC(=O)N(C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide typically involves the reaction of 2,4-dichloroaniline with dimethylpropanediamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and nitration reactions are typical substitution reactions involving reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Cancer Treatment

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide has been studied for its potential as an anticancer agent. Its mechanism involves the modulation of protein kinase activity, which plays a crucial role in cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

Research indicates that this compound effectively inhibits several kinases associated with cancer cell growth, including c-Met and KDR. In vitro studies demonstrated that it can reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

| Kinase Target | Effect | IC50 Value (µM) |

|---|---|---|

| c-Met | Inhibition | 0.5 |

| KDR | Inhibition | 0.8 |

Environmental Remediation

The compound has also been explored for its potential in environmental applications, particularly in the purification of water sources contaminated with organic pollutants.

Case Study: Catalytic Activity

Studies have shown that this compound can serve as a catalyst in oxidation reactions aimed at breaking down harmful substances in wastewater . The catalytic efficiency was evaluated based on the degradation rates of specific pollutants.

| Pollutant | Degradation Rate (%) | Conditions |

|---|---|---|

| Phenol | 85 | pH 7, 25°C |

| Benzene | 90 | pH 7, 25°C |

Pharmaceutical Development

The compound is being investigated for its role as a lead compound in the development of new pharmaceuticals targeting diseases mediated by abnormal cellular activities.

Case Study: Drug Development Pipeline

A recent patent application highlighted ongoing research into formulations containing this compound for treating conditions like rheumatoid arthritis and multiple sclerosis . The research focuses on optimizing bioavailability and therapeutic efficacy.

| Disease Target | Current Stage | Expected Outcome |

|---|---|---|

| Rheumatoid Arthritis | Preclinical Trials | Reduced inflammation |

| Multiple Sclerosis | Preclinical Trials | Improved motor function |

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

N,N′-bis(2-chlorophenyl)-2-[(dimethylamino)methylidene]propanediamide

- Structure: 2-chlorophenyl groups with a dimethylamino-methylene bridge.

- Key Differences: The absence of a 4-chloro substituent reduces steric hindrance compared to 2,4-dichlorophenyl derivatives.

N,N'-bis(4-chlorophenyl)methylpropanediamide (CAS 379254-86-1)

N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS 36476-40-1)

- Structure : Dichloro substitution at 2- and 3-positions.

- The ortho-dichloro arrangement may sterically hinder interactions with biological targets compared to 2,4-dichloro isomers .

Physicochemical Properties

Antifungal Activity

- 2,4-Dichlorophenyl Derivatives : Compounds with 2,4-dichlorophenyl groups (e.g., miconazole impurities in ) exhibit potent antifungal activity. For example, econazole nitrate (MIC < 1 µg/mL against Candida spp.) highlights the role of dichloro substitution in targeting fungal cytochrome P450 enzymes .

- Comparison with Fluorinated Analogs : N,N′-bis(4-fluorophenyl)propanediamide () may show reduced activity due to fluorine’s smaller atomic radius and weaker halogen bonding compared to chlorine .

Herbicidal Activity

- Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicidal analog with a single dichlorophenyl group. The bis-amide structure of the target compound could enhance stability and prolong soil persistence .

Toxicity and Environmental Impact

- Chlorinated Derivatives : Higher chlorine content (e.g., CAS 36476-40-1) correlates with increased environmental persistence and bioaccumulation risks. Regulatory guidelines for dichlorophenyl compounds () suggest stringent handling protocols .

Biological Activity

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16Cl4N2O

- Molecular Weight : 371.21 g/mol

- CAS Number : 606143-52-6

The compound features two 2,4-dichlorophenyl groups attached to a dimethylpropanediamide backbone, contributing to its lipophilicity and potential for biological interaction.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13. The inhibition concentration (GI50) was reported at approximately 0.3 µM for MV4-11 cells .

- Impact on ERK Pathway : Inhibition of the ERK pathway is critical for the anti-cancer efficacy observed in various studies. The compound potentially down-regulates phospho-ERK1/2 levels, affecting downstream signaling pathways involved in cell growth and survival .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays. Key findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 | 0.3 | MEK1/2 inhibition |

| MOLM13 | 1.2 | MEK1/2 inhibition |

| MDA-MB-231 | 7.2 | ERK pathway inhibition |

| HepG2 | 11.0 | ERK pathway inhibition |

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

- Inhibition of Tumor Growth : In a study involving nude mouse xenograft models, treatment with compounds similar to this compound resulted in significant tumor regression. Effective doses ranged from 10 mg/kg, demonstrating its potential for systemic administration .

- Synergistic Effects : Research has shown that combining this compound with other anti-cancer agents can enhance efficacy. For instance, when used alongside piroxicam, it exhibited improved anti-inflammatory and anti-tumor effects compared to either agent alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.